3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide
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Overview
Description
3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples include:
- N-(2-ethoxyethyl)-3-morpholino propan-1-amine
- Various thiophene derivatives used in medicinal chemistry .
Uniqueness
What sets 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Biological Activity
3-Methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C19H24N2O2S |
Molecular Weight | 344.5 g/mol |
CAS Number | 887205-15-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine and thiophene moieties are believed to enhance its binding affinity to various enzymes and receptors, which may lead to alterations in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, potentially impacting pathways related to apoptosis and cell survival.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications.
Anticancer Activity
A study conducted on related compounds demonstrated that derivatives with similar structural features exhibited antiproliferative effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC). The IC50 values for these compounds ranged from 0.49 µM to 68.9 µM, indicating potent activity against cancer cells .
Table: Antiproliferative Activity of Related Compounds
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
4b | A549 | 1.48 |
15a | NCI-H23 | 2.52 |
16a | NCI-H23 | 1.50 |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in oncology.
Case Study: NSCLC Treatment
In vitro studies assessed the efficacy of benzamide derivatives, including those structurally similar to this compound, against NSCLC cell lines A549 and NCI-H23. The results indicated that these compounds could induce apoptosis in cancer cells, with one derivative achieving an IC50 comparable to staurosporine, a known anticancer agent .
Apoptosis Induction
The apoptotic effects were confirmed using Annexin V-FITC/PI staining assays, revealing significant apoptosis rates in treated cells compared to controls . For instance:
- Compound 4b induced apoptosis in A549 cells at a rate of 42.05%.
- Compounds 15a and 16a showed similar effects in NCI-H23 cells with apoptosis rates of approximately 34.59% and 36.81%, respectively.
Properties
IUPAC Name |
3-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-5-3-6-16(13-14)19(22)20-15(2)18(17-7-4-12-24-17)21-8-10-23-11-9-21/h3-7,12-13,15,18H,8-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEVAAZYRIWHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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